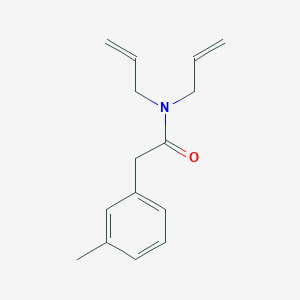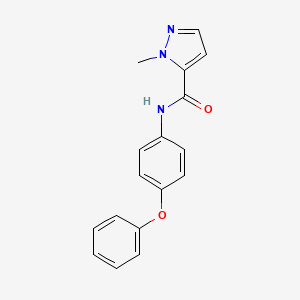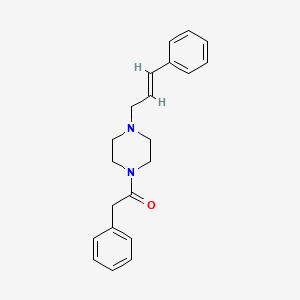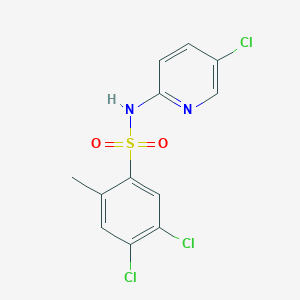
N,N-diallyl-2-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-2-(3-methylphenyl)acetamide, commonly known as DAPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. DAPMA is a member of the acetamide family and is synthesized through a simple chemical reaction.
Mécanisme D'action
The mechanism of action of DAPMA is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. This leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
DAPMA has been shown to have both biochemical and physiological effects. In vitro studies have shown that DAPMA inhibits the production of inflammatory mediators, such as prostaglandins and leukotrienes, in a dose-dependent manner. In vivo studies have shown that DAPMA reduces inflammation and pain in animal models of rheumatoid arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DAPMA is that it is relatively easy to synthesize. It can be synthesized in high yield using simple chemical reactions. Another advantage is that it has shown potential applications in various fields of scientific research, including medicine, agriculture, and materials science.
One limitation of DAPMA is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings. Another limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for the study of DAPMA. In the field of medicine, further studies are needed to determine the safety and efficacy of DAPMA in humans. In agriculture, studies are needed to determine the optimal application rates and methods for DAPMA as a herbicide. In materials science, studies are needed to determine the optimal conditions for the synthesis of polymers using DAPMA as a monomer. Additionally, further studies are needed to determine the mechanism of action of DAPMA and its potential applications in other fields of scientific research.
Méthodes De Synthèse
DAPMA is synthesized through the reaction between N,N-diallylacetamide and 3-methylbenzoyl chloride. This reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction yields DAPMA as a white solid with a high yield.
Applications De Recherche Scientifique
DAPMA has shown potential applications in various fields of scientific research. In the field of medicine, DAPMA has been shown to possess anti-inflammatory properties. It has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
In agriculture, DAPMA has been studied for its potential use as a herbicide. It has been shown to be effective against a variety of weed species, including grasses and broadleaf weeds.
In materials science, DAPMA has been studied for its potential use in the synthesis of polymers. It has been shown to be a useful monomer in the synthesis of polymers with desirable properties such as high strength and flexibility.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-N,N-bis(prop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-9-16(10-5-2)15(17)12-14-8-6-7-13(3)11-14/h4-8,11H,1-2,9-10,12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQFZVBLKHKXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)

![(1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinyl)methanol](/img/structure/B5367385.png)
![4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5367395.png)
![5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5367397.png)
![2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide](/img/structure/B5367400.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5367403.png)
![3-ethyl-5,11,11,11a-tetramethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B5367411.png)
![1-[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5367421.png)
![8-[(6-methoxy-2H-chromen-3-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5367427.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B5367439.png)
![1-(4-fluorobenzyl)-5-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5367442.png)
